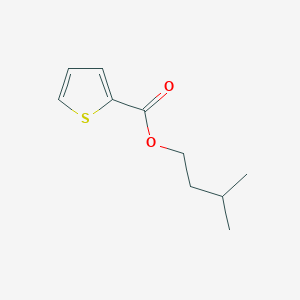
Isopentyl 2-thiophenecarboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Isopentyl 2-thiophenecarboxylate, also known as 2-thiophenecarboxylic acid 3-methylbutyl ester, is a chemical compound with the molecular formula C10H14O2S and a molar mass of 198.28 g/mol . This compound belongs to the class of thiophene derivatives, which are known for their diverse applications in medicinal chemistry and material science .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Isopentyl 2-thiophenecarboxylate can be synthesized via the reaction of thiophene with carbon tetrachloride (CCl4) and an alcohol in the presence of a catalyst such as vanadium, iron, or molybdenum . The reaction involves the alkylation of thiophene followed by alcoholysis to form the ester.
Industrial Production Methods: In industrial settings, the synthesis of thiophene derivatives often involves the use of palladium complexes as catalysts. For example, thiophene can be carbonylated in the presence of palladium and mercury trifluoroacetate to produce thiophene carboxylic acid esters .
Analyse Des Réactions Chimiques
Types of Reactions: Isopentyl 2-thiophenecarboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: Nucleophilic substitution reactions can replace the ester group with other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products:
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohols.
Substitution: Various substituted thiophene derivatives.
Applications De Recherche Scientifique
Isopentyl 2-thiophenecarboxylate has several applications in scientific research:
Mécanisme D'action
The mechanism of action of isopentyl 2-thiophenecarboxylate involves nucleophilic acyl substitution reactions. The ester group in the compound is susceptible to nucleophilic attack, leading to the formation of various intermediates and products . The compound’s biological activity is attributed to its ability to interact with specific molecular targets, such as enzymes and receptors, thereby modulating their activity .
Comparaison Avec Des Composés Similaires
Isopentyl acetate: Known for its fruity aroma and used in flavorings.
Ethyl 3-methylbutanoate: Another ester with similar chemical properties.
2-Phenylethanol: A compound with antimicrobial properties.
Uniqueness: Isopentyl 2-thiophenecarboxylate stands out due to its thiophene ring, which imparts unique electronic properties and reactivity compared to other esters. This makes it particularly valuable in medicinal chemistry and material science .
Propriétés
Numéro CAS |
35250-80-7 |
|---|---|
Formule moléculaire |
C10H14O2S |
Poids moléculaire |
198.28 g/mol |
Nom IUPAC |
3-methylbutyl thiophene-2-carboxylate |
InChI |
InChI=1S/C10H14O2S/c1-8(2)5-6-12-10(11)9-4-3-7-13-9/h3-4,7-8H,5-6H2,1-2H3 |
Clé InChI |
DIGXFRGGMHHNDK-UHFFFAOYSA-N |
SMILES canonique |
CC(C)CCOC(=O)C1=CC=CS1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


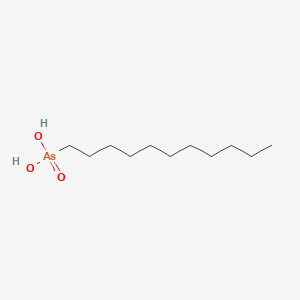

![Ethyl 4-[(3-methylpyrazin-2-yl)methylamino]benzoate](/img/structure/B14683759.png)

![7-oxapentacyclo[8.7.0.02,6.06,8.011,15]heptadeca-1,4,8,10,12,14,16-heptaene](/img/structure/B14683765.png)

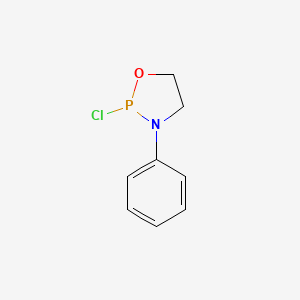
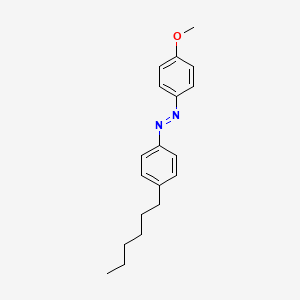
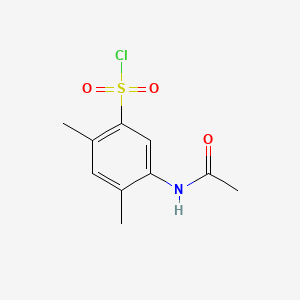
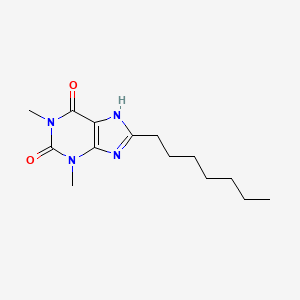
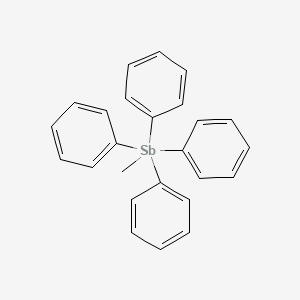

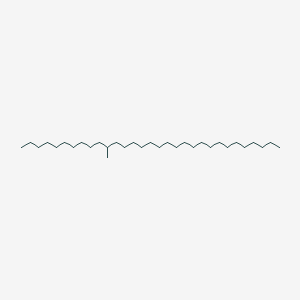
![Ethyl 4-[[2-[4-(4-ethoxycarbonylanilino)quinolin-2-yl]quinolin-4-yl]amino]benzoate](/img/structure/B14683838.png)
